molecular formula C13H15BrO3 B1314227 Ethyl 2-(4-bromobenzyl)-3-oxobutanoate CAS No. 95314-60-6

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

Cat. No.: B1314227
CAS No.: 95314-60-6
M. Wt: 299.16 g/mol
InChI Key: RDUNXQLXQNOFMD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromobenzyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate typically involves the esterification of 2-(4-bromobenzyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(4-bromobenzyl)-3-oxobutanoic acid.

    Reduction: Formation of 2-(4-bromobenzyl)-3-hydroxybutanoate or 2-(4-bromobenzyl)butane.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The bromobenzyl group can also participate in electrophilic aromatic substitution reactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

  • Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate
  • Ethyl 2-(4-fluorobenzyl)-3-oxobutanoate
  • Ethyl 2-(4-methylbenzyl)-3-oxobutanoate

Comparison: Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and other molecules.

Properties

IUPAC Name

ethyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUNXQLXQNOFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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